molecular formula C7H15ClO B15253011 2-(Chloromethyl)-1-methoxy-3-methylbutane

2-(Chloromethyl)-1-methoxy-3-methylbutane

Cat. No.: B15253011
M. Wt: 150.64 g/mol
InChI Key: YUBAGKIDGPPOEI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxy-3-methylbutane is an organic compound with a unique structure that includes a chloromethyl group, a methoxy group, and a methyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methoxy-3-methylbutane typically involves the chloromethylation of 1-methoxy-3-methylbutane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxy-3-methylbutane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-methoxy-3-methylbutane.

Scientific Research Applications

2-(Chloromethyl)-1-methoxy-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxy-3-methylbutane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The methoxy group can undergo metabolic transformations, influencing the compound’s overall activity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-methoxypropane: Similar structure but with a shorter carbon chain.

    2-(Chloromethyl)-1-methoxybutane: Lacks the additional methyl group on the butane backbone.

    2-(Chloromethyl)-1-methoxy-3-methylpentane: Longer carbon chain with similar functional groups.

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-2-(methoxymethyl)-3-methylbutane

InChI

InChI=1S/C7H15ClO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5H2,1-3H3

InChI Key

YUBAGKIDGPPOEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)CCl

Origin of Product

United States

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